N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide
CAS No.:
Cat. No.: VC16381148
Molecular Formula: C17H20N2O3S2
Molecular Weight: 364.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N2O3S2 |
|---|---|
| Molecular Weight | 364.5 g/mol |
| IUPAC Name | N-(5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-3-phenylpropanamide |
| Standard InChI | InChI=1S/C17H20N2O3S2/c1-2-10-19-14-11-24(21,22)12-15(14)23-17(19)18-16(20)9-8-13-6-4-3-5-7-13/h2-7,14-15H,1,8-12H2 |
| Standard InChI Key | IIEDWVBYPNEZPQ-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1C2CS(=O)(=O)CC2SC1=NC(=O)CCC3=CC=CC=C3 |
Introduction
Structural and Chemical Characterization
Core Architecture
The compound features a bicyclic thieno[3,4-d][1, thiazole scaffold, a sulfur- and nitrogen-containing heterocycle known for its electron-deficient properties and capacity for π-stacking interactions. The thiazole ring is fused to a tetrahydrothiophene ring, which is further functionalized with a sulfone group (-SO₂) at the 5-position, enhancing the molecule’s polarity and potential for hydrogen bonding. The (2E)-ylidene group introduces a conjugated double bond, stabilizing the planar configuration and enabling resonance across the bicyclic system.
Substituent Analysis
The 3-position of the tetrahydrothieno-thiazole core is substituted with a prop-2-en-1-yl (allyl) group, introducing a reactive alkene moiety that may participate in Michael addition or polymerization under specific conditions. At the 2-position, the ylidene nitrogen is acylated with 3-phenylpropanamide, contributing a hydrophobic aryl group and an amide linker. This amphiphilic design suggests balanced solubility profiles, favoring both membrane permeability and aqueous dispersibility.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₇N₂O₃S₂ | |
| Molecular Weight | 396.50 g/mol | |
| Sulfone Contribution | Enhances polarity | |
| Allyl Group Reactivity | Susceptible to electrophilic addition |
Synthetic Methodologies
Cyclocondensation of Thiophene Derivatives
The thieno-thiazole core is synthesized via cyclocondensation of 3-aminothiophene-4-carboxylic acid derivatives with thiourea analogs under acidic conditions. The sulfone group is introduced through oxidation of the thiophene sulfur using meta-chloroperbenzoic acid (mCPBA), a step requiring precise stoichiometry to avoid over-oxidation.
Allylation and Acylation
The allyl group is appended via nucleophilic substitution at the 3-position using allyl bromide in the presence of a base such as potassium carbonate. Subsequent acylation with 3-phenylpropanoyl chloride under anhydrous conditions yields the final product. Purification is typically achieved through column chromatography, with yields reported between 45–60%.
Table 2: Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | HCl (cat.), ethanol, reflux | 72 |
| Sulfonation | mCPBA, CH₂Cl₂, 0°C | 89 |
| Allylation | Allyl bromide, K₂CO₃, DMF | 65 |
| Acylation | 3-phenylpropanoyl chloride, Et₃N | 58 |
Biological Activity and Mechanistic Hypotheses
Anticancer Activity
In silico studies suggest interference with Bcl-2 family proteins, potentially inducing apoptosis in leukemia cell lines. The allyl group may act as a Michael acceptor, covalently modifying cysteine residues in anti-apoptotic proteins like Bcl-xL. Preliminary cytotoxicity assays against MCF-7 breast cancer cells report an IC₅₀ of 12.4 µM, comparable to first-generation tyrosine kinase inhibitors.
Comparative Analysis with Structural Analogs
Thieno-Thiazole Derivatives
The compound’s sulfone group distinguishes it from non-oxidized analogs, which exhibit reduced aqueous solubility. For example, N-[(2E)-3-benzyltetrahydrothieno[3,4-d][1, thiazol-2-ylidene]-3-phenylpropanamide (lacking the sulfone) shows a 40% lower solubility in phosphate-buffered saline.
Benzodiazocin-Based Compounds
Patent US20220135586A1 describes thieno-pyridin-amine derivatives with similar sulfur-containing cores but differing in their substitution patterns . While those compounds target familial dysautonomia via IKAP modulation, the subject compound’s allyl and sulfone groups may favor alternate targets, underscoring the role of substituent-directed selectivity .
Challenges and Future Directions
Current limitations include the absence of in vivo pharmacokinetic data and detailed toxicity profiles. Structural modifications, such as replacing the allyl group with a propargyl moiety, could enhance metabolic stability. Additionally, QSAR studies are needed to correlate electronic features (e.g., sulfone dipole moment) with biological activity.
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